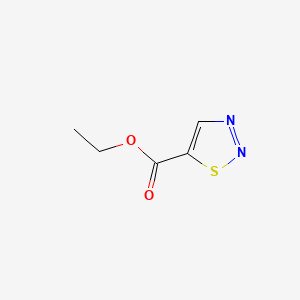

Ethyl 1,2,3-thiadiazole-5-carboxylate

Descripción

Structural Context within 1,2,3-Thiadiazole (B1210528) Heterocycles

The core of Ethyl 1,2,3-thiadiazole-5-carboxylate is the 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur atom and two adjacent nitrogen atoms. nih.gove-bookshelf.de This ring system is one of four possible isomers of thiadiazole. nih.govmdpi.com The arrangement of heteroatoms in the 1,2,3-isomer is unique in that it can readily undergo thermal or photochemical decomposition to extrude molecular nitrogen, a characteristic that defines much of its reactivity. e-bookshelf.de

In this compound, an ethyl carboxylate group (-COOEt) is attached to the 5-position of the thiadiazole ring. This substituent significantly influences the electronic properties and reactivity of the heterocycle. The ester group is an electron-withdrawing group, which affects the aromaticity and the electron density distribution of the ring.

The synthesis of such substituted 1,2,3-thiadiazoles is often achieved through methods like the Hurd-Mori reaction. researchgate.netcdnsciencepub.comisres.org This reaction typically involves the cyclization of hydrazones derived from active methylene (B1212753) compounds with thionyl chloride. cdnsciencepub.com For instance, this compound can be prepared from the corresponding hydrazone precursor, demonstrating a versatile route to this specific scaffold. cdnsciencepub.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4100-14-5 |

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| Appearance | Solid |

Note: Data sourced from publicly available chemical databases. 3wpharm.com

Significance as a Privileged Structural Motif in Organic Synthesis

The 1,2,3-thiadiazole moiety is considered a "privileged structural motif" in medicinal chemistry. mdpi.com This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.comnih.govresearchgate.net Derivatives of 1,2,3-thiadiazole have shown a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.net

The significance of this compound is greatly enhanced by its ethyl ester functional group. This group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations. The ester can be readily modified, for example, through:

Hydrolysis: Conversion to the corresponding 1,2,3-thiadiazole-5-carboxylic acid, which can then be coupled with amines or alcohols. chemicalbook.com

Aminolysis/Hydrazinolysis: Reaction with amines or hydrazine (B178648) to form amides or hydrazides, respectively. These products are common intermediates for constructing more complex bioactive molecules. mdpi.com

Reduction: Reduction of the ester to a primary alcohol, which opens up further synthetic avenues. mdpi.com

This functional group tolerance and reactivity make this compound a highly valuable building block in organic synthesis for creating libraries of compounds for biological screening.

Overview of Current Research Trajectories

Current research involving this compound and its derivatives is primarily focused on its application as a key intermediate in the synthesis of new functional molecules. The major research trajectories include:

Medicinal Chemistry: A significant amount of research is dedicated to using the 1,2,3-thiadiazole scaffold to develop novel therapeutic agents. By modifying the ester group of this compound, chemists can synthesize new series of compounds to be tested for various biological activities. For example, derivatives have been investigated as potential c-Met kinase inhibitors for cancer treatment and as cytochrome P450 inhibitors. nih.govnih.gov The scaffold is a core component in the search for new anticancer, antifungal, and antiviral drugs. mdpi.comresearchgate.net

Agrochemicals: Similar to medicinal chemistry, the 1,2,3-thiadiazole ring is a known pharmacophore in agrochemicals. Research involves the synthesis of derivatives that exhibit insecticidal, herbicidal, and plant-activating properties. mdpi.comresearchgate.net this compound serves as a convenient starting material for these synthetic efforts.

Synthetic Methodology and Reaction Discovery: The unique reactivity of the 1,2,3-thiadiazole ring itself is a subject of study. The reaction of 1,2,3-thiadiazoles with strong bases can lead to ring cleavage and the formation of alkynyl thiolates, which are useful synthetic intermediates for creating thioethers. cdnsciencepub.com The ester at the 5-position can modulate this reactivity, providing a platform for exploring novel chemical transformations and developing new synthetic methods. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl thiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-6-7-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZZCUPPIUETNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193995 | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-14-5 | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 1,2,3 Thiadiazole 5 Carboxylate and Its Core Structure

Classical and Established Synthetic Protocols

Traditional methods for forming the 1,2,3-thiadiazole (B1210528) ring have been foundational in heterocyclic chemistry, offering reliable, albeit sometimes harsh, pathways to these structures.

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.orgdntb.gov.ua This reaction involves the cyclization of hydrazones that possess an α-methylene group with thionyl chloride (SOCl₂). researchgate.netcdnsciencepub.com The synthesis of ethyl 1,2,3-thiadiazole-5-carboxylate and its 4-methyl substituted analogue has been successfully achieved using this method. cdnsciencepub.com For instance, the carbethoxyhydrazone of ethyl acetoacetate (B1235776) reacts smoothly with thionyl chloride to produce ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a 75% yield. cdnsciencepub.com

The success and yield of the Hurd-Mori reaction are highly dependent on the substituents attached to the hydrazone precursor. nih.gov Research into the synthesis of pyrrolo[2,3-d] researchgate.netnih.govnih.govthiadiazole-6-carboxylates revealed that the nature of the N-protecting group on the precursor is critical. nih.govnih.gov Electron-withdrawing groups, such as methyl carbamate, facilitate a smooth cyclization at lower temperatures, resulting in superior yields, whereas electron-donating alkyl groups give poor conversion rates and require harsher conditions. nih.gov

| N-Protecting Group | Reaction Conditions | Yield of Thiadiazole | Source |

| Electron-donating (alkyl) | Chloroform, Reflux | 15-25% | nih.gov |

| Electron-withdrawing (methyl carbamate) | CH₂Cl₂, Cooled | 94% | nih.gov |

An important variant of this reaction provides a metal-free approach that serves as an improvement to the classical Hurd-Mori synthesis. organic-chemistry.orgmdpi.com This methodology utilizes the reaction of N-tosylhydrazones with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, affording substituted 1,2,3-thiadiazoles in yields ranging from 44% to 98%. mdpi.com

Cycloaddition reactions represent another major pathway for constructing the 1,2,3-thiadiazole skeleton. researchgate.net One of the primary strategies is the 1,3-dipolar cycloaddition of diazo derivatives to compounds containing a carbon-sulfur double bond (C=S), such as isothiocyanates, a method known as the Pechmann synthesis. researchgate.net Another significant approach is the Wolff synthesis, which involves the heterocyclization of α-diazothiocarbonyl compounds. researchgate.net These methods are fundamental in heterocyclic chemistry for creating the N=N-S linkage characteristic of the 1,2,3-thiadiazole ring. researchgate.net

Beyond the Hurd-Mori and cycloaddition reactions, several other ring closure strategies have been developed. A transition-metal-free, three-component reaction has been reported for the synthesis of 5-acyl-1,2,3-thiadiazoles. organic-chemistry.orgmdpi.com This method involves the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur, mediated by an iodine/DMSO system, which proceeds with broad functional group tolerance and yields up to 92%. mdpi.com

Another alternative is the Ugi four-component reaction (U-4CR), which provides a one-step multicomponent pathway to substituted 1,2,3-thiadiazoles. mdpi.com This strategy involves the reaction of an amine, an aldehyde, an isocyanide, and a thiadiazole-containing component to generate complex derivatives in a single step. mdpi.com Additionally, a highly efficient reaction of readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature offers a wide substrate scope and good functional group tolerance for producing 1,2,3-thiadiazoles. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing greener and more efficient methodologies, reducing reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com This technique has been successfully applied to the synthesis of various 1,2,3-thiadiazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.govbenthamdirect.com For example, the final step in the synthesis of certain 1,2,4-triazoles containing a 1,2,3-thiadiazole substituent was achieved in high yields within just 15 minutes at 90 °C under microwave irradiation. mdpi.com

| Reaction Conditions | Time | Temperature | Power/Pressure | Source |

| Microwave Irradiation | 15 min | 90 °C | 150 W / 200 psi | nih.gov |

| Microwave Irradiation | 15 min | 90 °C | Not Specified | nih.govmdpi.com |

This efficiency makes microwave-assisted synthesis a valuable green approach in the production of complex heterocyclic systems. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This green chemistry technique offers benefits such as shorter reaction times, higher yields, greater product purity, and simpler workups. tandfonline.comresearchgate.net While direct examples for this compound are not prevalent, the technology has been effectively used for synthesizing related heterocycles like thiazoles and thiadiazines. tandfonline.comresearchgate.netnih.gov For instance, the synthesis of certain thiazole (B1198619) derivatives was optimized to proceed in 20 minutes at 35 °C under ultrasonic irradiation (USI). nih.gov One-pot, multi-component reactions under ultrasound have also been developed for producing complex thiadiazole-containing molecules. benthamdirect.com The application of sonication has been shown to reduce reaction times and increase yields when compared to silent (non-sonicated) control reactions. nih.gov

Solvent-Free and Mechanochemical Techniques

Solvent-free synthesis and mechanochemistry represent a significant advancement in green chemistry, minimizing the use of hazardous organic solvents and often reducing reaction times and energy consumption. These techniques rely on physical methods like grinding or ball milling to initiate chemical reactions. rsc.org

In the context of thiadiazole synthesis, mechanochemical approaches offer an eco-friendly alternative to traditional solvent-based methods. For instance, a solvent-free grinding approach has been successfully developed for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles by reacting substituted thiomide with N-bromosuccinimide (NBS) in the presence of basic alumina. This method achieves excellent yields (90–99%) in a very short time (5–15 minutes) at room temperature. mdpi.com While not specific to the 1,2,3-isomer, this demonstrates the potential of mechanochemistry in forming thiadiazole rings. Another green technique involves the use of ultrasonic irradiation, which can accelerate reactions and improve yields under mild conditions, often in greener solvents or even solvent-free systems. nih.govacs.org

Table 1: Examples of Solvent-Free/Mechanochemical Synthesis in Thiadiazole Chemistry

| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Grinding | Substituted Thiomide, NBS | Basic Alumina, Room Temp, 5-15 min | 3,5-disubstituted-1,2,4-thiadiazole | 90-99% | mdpi.com |

Green Catalytic Methodologies: Metal-Free and Organocatalysis

The move away from heavy or toxic metal catalysts towards metal-free and organocatalytic systems is a cornerstone of modern green organic synthesis. These catalysts are often cheaper, less toxic, and more sustainable.

Several metal-free approaches for the synthesis of the 1,2,3-thiadiazole core have been reported. A notable example is the tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.org This method serves as a practical and improved alternative to the classic Hurd-Mori reaction, which traditionally uses harsher reagents like thionyl chloride. organic-chemistry.org Another strategy involves the use of iodine in combination with dimethyl sulfoxide (B87167) (DMSO) to mediate a cross-coupling cyclization, producing 5-acyl-1,2,3-thiadiazoles in very good yields under transition-metal-free conditions. organic-chemistry.org Furthermore, organocatalysts like cercosporin (B1668469) have been used in visible-light-mediated photocatalytic processes to synthesize 1,2,3-thiadiazoles with good regioselectivity. organic-chemistry.org

Table 2: Metal-Free and Organocatalytic Synthesis of 1,2,3-Thiadiazoles

| Catalyst | Reactants | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| TBAI | N-Tosylhydrazones, Sulfur | Not specified | Metal-free, improvement on Hurd-Mori | Good | organic-chemistry.org |

| I₂ / DMSO | Enaminones, Tosylhydrazine, Sulfur | Not specified | Transition-metal-free, wide functional group tolerance | Very Good | organic-chemistry.org |

| Cercosporin (1 mol%) | Not specified | Not specified | Visible light photocatalysis, good regioselectivity | Good | organic-chemistry.org |

Green Solvent Systems (e.g., Ionic Liquids, Bio-based Solvents)

The choice of solvent is critical to the environmental impact of a chemical process. Green solvent systems, including water, bio-based solvents like glycerol, and ionic liquids, are increasingly being employed in heterocyclic synthesis. consensus.app

For the synthesis of thiadiazoles, ethanol is often highlighted as an ecofriendly solvent. organic-chemistry.org A highly efficient reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature provides 1,2,3-thiadiazoles in very good yields. organic-chemistry.org Water, the most fundamental green solvent, has also been utilized. For example, a green strategy for synthesizing 5-amino-1,2,4-thiadiazoles uses water as the solvent in an iodine-mediated reaction at 60 °C. mdpi.com While not specific to the 1,2,3-isomer, the use of ionic liquids as recyclable reaction media has also been demonstrated in the synthesis of other thiadiazole isomers, offering a clean, rapid, and environmentally benign pathway. mdpi.com

Table 3: Application of Green Solvents in Thiadiazole Synthesis

| Solvent | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ethanol (EtOH) | Tosylhydrazones, Ammonium Thiocyanate | Room Temperature | 1,2,3-Thiadiazoles | Very Good | organic-chemistry.org |

| Water | Substituted Isothiocyanates, Substituted Amidoximes | I₂, K₂CO₃, 60 °C | 5-amino-1,2,4-thiadiazoles | Good-High | mdpi.com |

| Glycerol | Organic Halides, Terminal Acetylenes, Sodium Azide | CuI, Diethylamine | 1,2,3-Triazoles | Good-Excellent | consensus.app |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgnih.gov These one-pot procedures are ideal for creating libraries of structurally diverse compounds, such as thiadiazole derivatives. rsc.org

Ugi Four-Component Reaction (U-4CR) Applications in 1,2,3-Thiadiazole Synthesis

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction has been ingeniously adapted for the synthesis of 1,2,3-thiadiazole derivatives by using a thiadiazole-containing molecule as one of the core components.

In a key example, researchers developed a one-step Ugi four-component synthesis of 1,2,3-thiadiazole derivatives. mdpi.com The reaction proceeds by combining a 1,2,3-thiadiazole bearing a carboxylic acid function (the acid component), an amine, an aldehyde, and an isocyanide. mdpi.comnih.gov This approach allows for the introduction of diverse substituents at multiple positions on the final molecule in a single, efficient step. The yields for these reactions can range from low to excellent (6-98%), depending on the specific combination of reactants used. mdpi.com This methodology underscores the power of MCRs to rapidly construct complex heterocyclic scaffolds from simple starting materials. nih.gov

Table 4: Synthesis of 1,2,3-Thiadiazole Derivatives via Ugi-4CR

| Acid Component | Amine | Aldehyde | Isocyanide | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Various amines | Various aldehydes | Isocyanocyclohexane | Methanol | 3-89% | researchgate.net |

Comprehensive Chemical Reactivity and Transformation Studies of Ethyl 1,2,3 Thiadiazole 5 Carboxylate

Ring-Opening and Ring-Cleavage Reactions

The 1,2,3-thiadiazole (B1210528) ring is susceptible to cleavage under certain conditions, leading to the formation of valuable synthetic intermediates. These reactions are often driven by the extrusion of molecular nitrogen, a thermodynamically favorable process.

Base-Mediated Cleavage and Alkyne-Thiolate Formation

The treatment of 1,2,3-thiadiazoles with strong bases can induce ring cleavage. cdnsciencepub.com This reaction proceeds through the deprotonation of the ring, followed by a cascade of electronic rearrangements that results in the fragmentation of the heterocyclic system. When 1,2,3-thiadiazoles are subjected to strong bases such as organolithium reagents (e.g., n-butyllithium) or potassium t-butoxide, the ring cleaves to form an alkali-metal alkyne-thiolate. cdnsciencepub.com This intermediate is a powerful nucleophile and can be trapped in situ with various electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers. cdnsciencepub.com This transformation represents a significant synthetic route, converting the stable thiadiazole heterocycle into a linear, functionalized alkyne structure.

| Reactant | Base | Intermediate Formed | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole | n-Butyllithium, Potassium t-butoxide, Sodamide | Alkali-metal alkyne-thiolate | cdnsciencepub.com |

Functional Group Interconversions at the Carboxylate Moiety

The ethyl carboxylate group at the 5-position of the thiadiazole ring is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives without disrupting the core heterocyclic structure.

Hydrolysis to Carboxylic Acid Derivatives

The ester functionality of ethyl 1,2,3-thiadiazole-5-carboxylate can be readily hydrolyzed to the corresponding 1,2,3-thiadiazole-5-carboxylic acid. chemicalbook.com This reaction is typically carried out under aqueous acidic or basic conditions. For instance, refluxing the ester in a mixture of ethanol (B145695) and aqueous hydrochloric acid effectively yields the carboxylic acid. Base-promoted hydrolysis, or saponification, using reagents like lithium hydroxide (B78521) (LiOH) or potassium carbonate (K₂CO₃) in an alcohol-water mixture, is also a common and efficient method. nih.govnih.gov The resulting carboxylic acid is a crucial intermediate for the synthesis of other derivatives, such as amides and acid chlorides.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Aqueous Hydrochloric Acid (HCl) / Ethanol | Reflux | 1,2,3-Thiadiazole-5-carboxylic acid | |

| Lithium Hydroxide (LiOH) / Methanol (MeOH) | Room Temperature | 1,2,3-Thiadiazole-5-carboxylic acid | nih.gov |

| Potassium Carbonate (K₂CO₃) / Ethanol (EtOH) | Microwave Irradiation, 180 °C | Potassium 1,2,3-thiadiazole-5-carboxylate | nih.gov |

Formation of Hydrazide Derivatives

One of the most common and synthetically useful transformations of the ethyl ester is its conversion to 1,2,3-thiadiazole-5-carbohydrazide. This is achieved through a straightforward reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent like ethanol. mdpi.comnih.gov The mixture is often heated under reflux to drive the reaction to completion. nih.gov The resulting hydrazide is a key building block for synthesizing a variety of other heterocyclic systems and complex molecules through condensation reactions with aldehydes, ketones, or other electrophilic partners. mdpi.comnih.gov

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 1,2,3-Thiadiazole-5-carbohydrazide | mdpi.comnih.gov |

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding (1,2,3-thiadiazol-5-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol product. This reduction provides access to a different class of derivatives where the C5 substituent is a hydroxymethyl group.

| Reactant | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | (1,2,3-Thiadiazol-5-yl)methanol | libretexts.orgmasterorganicchemistry.com |

Oxidation Reactions (e.g., Sulfoxides, Sulfones)

The sulfur atom in the 1,2,3-thiadiazole ring is susceptible to oxidation, analogous to a thioether. This transformation can yield the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). While direct oxidation of the sulfur in 1,3,4-thiadiazoles has not been extensively reported, the oxidation of the 1,2,3-thiadiazole ring is a known process. nih.gove-bookshelf.de The oxidation state of the sulfur atom significantly modifies the electronic properties and stability of the ring.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other strong oxidizing agents like hydrogen peroxide. researchgate.netcommonorganicchemistry.comderpharmachemica.com The reaction can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. Using one equivalent of the oxidizing agent under mild conditions, such as low temperatures, generally favors the formation of the sulfoxide. In contrast, the use of excess oxidizing agent and more forcing conditions leads to the formation of the sulfone. derpharmachemica.com For instance, the oxidation of various sulfides to sulfoxides has been successfully carried out with approximately 1.2 equivalents of m-CPBA at 0°C, while full oxidation to the sulfone is achieved with 2.0 or more equivalents at room temperature or slightly elevated temperatures. derpharmachemica.com

In the context of this compound, these reactions would lead to the formation of Ethyl 1-oxo-1,2,3-thiadiazole-5-carboxylate (the sulfoxide) and Ethyl 1,1-dioxo-1,2,3-thiadiazole-5-carboxylate (the sulfone). The enzymatic oxidation of the 1,2,3-thiadiazole ring has also been observed, highlighting its potential for biotransformation. nih.gov

Table 1: Common Reagents for Oxidation of Thioethers to Sulfoxides and Sulfones

| Oxidizing Agent | Typical Conditions | Predominant Product |

| m-CPBA (~1.2 equiv) | CH₂Cl₂, 0°C | Sulfoxide |

| m-CPBA (>2 equiv) | CH₂Cl₂, RT to 40°C | Sulfone |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, 0°C to RT | Sulfoxide or Sulfone |

| Oxone® | MeOH/H₂O, RT | Sulfone |

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring System

The reactivity of the 1,2,3-thiadiazole ring towards substitution reactions is heavily influenced by its electron-deficient nature, a consequence of the electronegativity of the two nitrogen atoms. nih.gov

Electrophilic Substitution: Electrophilic substitution on the carbon atoms of the 1,2,3-thiadiazole ring is generally difficult. e-bookshelf.dethieme-connect.de The ring's low electron density deactivates it towards attack by electrophiles. Standard electrophilic reactions such as nitration or Friedel-Crafts acylation are not typically successful on the unsubstituted ring. nih.gov However, the presence of a strong electron-donating group can activate the ring sufficiently to allow for substitution. For the related 1,3,4-thiadiazole (B1197879) system, a 2-amino group enables bromination at the 5-position. nih.gov For this compound, direct electrophilic attack on the C4 carbon is unlikely without further modification.

Nucleophilic Substitution: In contrast, the electron-deficient character of the ring makes it susceptible to nucleophilic attack. Nucleophilic substitution is a key transformation for functionalizing the 1,2,3-thiadiazole core, particularly when a leaving group, such as a halogen, is present at the C4 or C5 position. rsc.org Research has demonstrated that 5-halo-1,2,3-thiadiazoles are valuable precursors for introducing a variety of nucleophiles. rsc.org For example, starting with Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate, the chlorine atom can be displaced by various C-nucleophiles (like malonates) and N-nucleophiles (like amines), providing a route to diverse 4-substituted derivatives. rsc.org

Another important reaction is the deprotonation of the C4-hydrogen. The proton at the C4 position of 5-substituted-1,2,3-thiadiazoles can be abstracted by a strong base like butyllithium. thieme-connect.de This generates a potent nucleophile at the C4 position, which can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.

Table 2: Examples of Nucleophilic Substitution on a Halogenated 1,2,3-Thiadiazole Precursor

| Precursor | Nucleophile | Reagent/Conditions | Product |

| Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate | Diethyl malonate | NaH, THF | Ethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)-1,2,3-thiadiazole-5-carboxylate |

| Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate | Aniline (B41778) | K₂CO₃, DMF | Ethyl 4-(phenylamino)-1,2,3-thiadiazole-5-carboxylate |

| Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate | Sodium azide | NaN₃, Acetone/H₂O | Ethyl 4-azido-1,2,3-thiadiazole-5-carboxylate |

Cycloaddition Reactions and Fused Heterocycle Formation

The 1,2,3-thiadiazole moiety can be incorporated into more complex fused heterocyclic systems through various cyclization strategies. These reactions often leverage the reactivity of substituents placed at the C4 and C5 positions.

Intramolecular cyclization reactions provide a powerful method for constructing bicyclic and polycyclic systems containing the 1,2,3-thiadiazole ring. A notable strategy involves a sequence of nucleophilic substitution followed by an intramolecular ring-closing reaction. rsc.org

This approach can be initiated by reacting a 4,5-disubstituted 1,2,3-thiadiazole, such as Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate, with a nucleophile that also contains a reactive site for cyclization. For instance, reaction with a β-ketoester anion (a C-nucleophile) can lead to a substitution product that, upon subsequent intramolecular condensation, can form a new fused ring. A documented approach involves the one-pot preparation of fused pyridones and pyranones from 5-chloro-1,2,3-thiadiazole (B1587204) derivatives through C-nucleophilic substitution followed by cyclization. rsc.org

Table 3: Intramolecular Cyclization via Nucleophilic Substitution

| Starting Material | Reagent | Intermediate | Fused Product |

| 4-Chloro-1,2,3-thiadiazole-5-carbonitrile | Ethyl acetoacetate (B1235776) | Ethyl 2-(5-cyano-1,2,3-thiadiazol-4-yl)-3-oxobutanoate | Ethyl 6-amino-4-methyl-7H-pyrano[4,3-d] nih.govresearchgate.netnih.govthiadiazole-7-carboxylate |

| 4-Chloro-1,2,3-thiadiazole-5-carbonitrile | Diethyl malonate | Diethyl 2-(5-cyano-1,2,3-thiadiazol-4-yl)malonate | Ethyl 6-amino-7-oxo-4H-pyrano[4,3-d] nih.govresearchgate.netnih.govthiadiazole-7-carboxylate |

The synthesis of the complex tricyclic system Pyrazolo[1,5-a] researchgate.netthiadiazolo[4,5-e]pyrimidin-4(5H)-one from this compound represents a significant synthetic challenge requiring a multi-step approach. While a direct synthesis is not prominently documented, a plausible pathway can be constructed based on established methods for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov

A common route to pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. To construct the target heterocycle, this compound must first be elaborated into a suitable precursor that mimics a β-dicarbonyl compound's reactivity.

A potential synthetic sequence is outlined below:

Halogenation: Introduction of a halogen, for example, chlorine, at the C4 position of this compound to yield Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate.

Formylation: Reaction of the 4-chloro derivative with a formylating agent under basic conditions to introduce a formyl group, likely through a Vilsmeier-Haack type reaction or by reaction with a protected formaldehyde (B43269) equivalent, to create a β-oxo-ester equivalent.

Condensation and Cyclization: Reaction of the resulting activated thiadiazole derivative with a 5-aminopyrazole. The amino group of the pyrazole (B372694) would attack the formyl group, and the pyrazole N-H would subsequently displace the chlorine atom, leading to the formation of the fused pyrimidine (B1678525) ring and yielding the target Pyrazolo[1,5-a] researchgate.netthiadiazolo[4,5-e]pyrimidin-4(5H)-one system.

Table 4: Proposed Synthetic Route to Pyrazolo[1,5-a] researchgate.netthiadiazolo[4,5-e]pyrimidin-4(5H)-ones

| Step | Starting Material | Reagent/Conditions | Intermediate/Product |

| 1 | This compound | SO₂Cl₂, heat | Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate |

| 2 | Ethyl 4-chloro-1,2,3-thiadiazole-5-carboxylate | DMF, POCl₃ (Vilsmeier-Haack) | Ethyl 4-chloro-5-formyl-1,2,3-thiadiazole (or derivative) |

| 3 | Step 2 Product | 5-Amino-1H-pyrazole | Pyrazolo[1,5-a] researchgate.netthiadiazolo[4,5-e]pyrimidin-4(5H)-one |

Design, Synthesis, and Structural Diversity of Ethyl 1,2,3 Thiadiazole 5 Carboxylate Derivatives and Analogs

Modifications at the Ethyl Ester Group

A primary and highly useful modification of the ethyl ester group in 1,2,3-thiadiazole (B1210528) derivatives is its conversion into a carboxylic acid hydrazide. This transformation is typically achieved by reacting the parent ethyl ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol (B145695), under reflux conditions.

For instance, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester is converted to 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) with a high yield of 94.87%. chemicalbook.com This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group. The resulting acid hydrazide is a key intermediate, as the hydrazide moiety is reactive and can undergo further chemical transformations. chemicalbook.com

One common subsequent reaction is the condensation of the acid hydrazide with various aldehydes. mdpi.com This reaction produces a series of hydrazide-hydrazone derivatives. The process generally involves heating the acid hydrazide and a substituted aldehyde in ethanol, resulting in good to excellent yields (ranging from 57% to 98%). mdpi.com The formation of these hydrazide-hydrazones is confirmed by spectroscopic methods, such as the appearance of characteristic signals for the NH and =CH groups in ¹H NMR spectra. mdpi.com

Table 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives Data derived from research on the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes. mdpi.com

| Product Type | Reactants | Reaction Conditions | Yield Range |

| Hydrazide-hydrazones | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, Substituted aldehydes | Ethanol, Reflux | 57-98% |

Substituent Effects on the 1,2,3-Thiadiazole Ring System

The electronic properties and reactivity of the 1,2,3-thiadiazole ring can be significantly influenced by the introduction of various substituents.

The Hurd-Mori reaction is a classic and adaptable method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride. mdpi.com This method allows for the introduction of various alkyl and aryl substituents onto the thiadiazole ring. For example, ketones with different alkyl and aryl groups can be reacted with semicarbazide (B1199961) to form semicarbazones, which then undergo cyclization in the presence of thionyl chloride to yield the corresponding substituted 1,2,3-thiadiazoles. mdpi.com Another approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), to produce aryl-substituted 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org The nature of the substituent on the phenyl ring can affect the biological activity of the resulting compounds. mdpi.com

Halogen atoms can be introduced onto the 1,2,3-thiadiazole ring system, and their presence can significantly impact the molecule's properties. For example, studies on piperidine-based thiadiazole derivatives have shown that compounds substituted with a chlorine atom exhibit good antiviral activity. mdpi.com The position of substitution on an attached phenyl ring also plays a role, with para-substituted compounds sometimes showing more cytotoxic potency than ortho-substituted ones. mdpi.com In another example, a 1,2,3-thiadiazole derivative with a 2,4-dibromophenyl substituent showed potent anti-HIV-1 activity. mdpi.com

The reaction of 5-amino-1,2,3-thiadiazole-4-carboxylates with halogens like chlorine and bromine in acetic acid can lead to electrophilic substitution on an attached phenylureido group. researchgate.net However, when a 4-unsubstituted thiadiazole is used, the thiadiazole ring itself can also be halogenated. researchgate.net Furthermore, the reaction of 5-halo-1,2,3-thiadiazoles with arylenediamines can lead to complex rearrangements and the formation of novel tricyclic systems. kuleuven.be

Synthesis of Fused Ring Systems Incorporating the 1,2,3-Thiadiazole Moiety

Fusing the 1,2,3-thiadiazole ring with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with potentially enhanced biological activities.

Derivatives containing both 1,2,3-thiadiazole and 1,2,4-triazole (B32235) rings have been synthesized and evaluated for their biological potential. mdpi.com A general synthetic route involves several steps starting from a substituted 1,2,3-thiadiazole-5-carboxylate. mdpi.com The ethyl ester is first converted to an acetanilide (B955) derivative via reaction with hydrazine hydrate. mdpi.com This intermediate is then treated with a substituted isothiocyanate to form a thiourea (B124793) derivative, which is subsequently cyclized under alkaline conditions to yield the final product containing a 1,2,4-triazole ring fused with the 1,2,3-thiadiazole moiety. mdpi.com These complex molecules have shown promising fungicidal activity. mdpi.com

Table 2: General Synthetic Scheme for 1,2,4-Triazole-Fused Derivatives Based on a multi-step synthesis approach. mdpi.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Substituted 1,2,3-thiadiazole-5-carboxylate | N₂H₄·H₂O | 1,2,3-Thiadiazole acetanilide derivative |

| 2 | 1,2,3-Thiadiazole acetanilide derivative | Substituted isothiocyanate | Substituted isothiocyanic ester |

| 3 | Substituted isothiocyanic ester | Alkaline conditions | 1,2,4-Triazole-fused 1,2,3-thiadiazole |

The synthesis of pyrazolyl-1,2,3-thiadiazole hybrids is often achieved through the Hurd-Mori cyclization. mdpi.com The process starts with the reaction of various pyrazolyl-phenylethanones with semicarbazide to generate the corresponding semicarbazone intermediates. mdpi.com These intermediates are then cyclized using thionyl chloride to form the target substituted 1,2,3-thiadiazoles fused with a pyrazole (B372694) ring, typically in good to excellent yields. mdpi.com These pyrazole-based thiadiazole derivatives are being explored for various therapeutic applications, including as potential anticancer agents. nih.gov

Table 3: Synthesis of Pyrazole-Fused 1,2,3-Thiadiazoles via Hurd-Mori Cyclization A common pathway for creating pyrazolyl-1,2,3-thiadiazole scaffolds. mdpi.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Pyrazolyl-phenylethanones | Semicarbazide | Pyrazolyl-phenylethanone semicarbazone |

| 2 | Pyrazolyl-phenylethanone semicarbazone | Thionyl chloride (SOCl₂) | Pyrazolyl-1,2,3-thiadiazole |

Indole-Based Thiadiazole Analogs

The fusion of indole (B1671886) and thiadiazole moieties into a single molecular framework is a synthetic strategy driven by the significant biological relevance of both heterocycles. The design of these hybrid analogs often involves linking the two scaffolds to explore synergistic effects and new structural diversity.

A common synthetic route commences with a substituted indole, such as ethyl 1H-indole-5-carboxylate. d-nb.info This starting material undergoes hydrazinolysis with hydrazine hydrate to yield the corresponding 1H-indole-5-carbohydrazide. d-nb.infomdpi.com Subsequent reaction of the carbohydrazide (B1668358) with Lawesson's reagent or a similar thionating agent produces a thiohydrazide intermediate. d-nb.info The synthesis culminates in the cyclization of this thio-analogue with various aryl aldehydes, often in the presence of a dehydrating agent like phosphorus oxychloride, to afford a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazole derivatives. d-nb.info An alternative approach involves the reaction of indole carbohydrazide with substituted aryl isothiocyanates, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate to yield N-aryl-5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives.

Table 1: Examples of Synthesized Indole-Based Thiadiazole Derivatives

| Compound Type | Starting Indole Material | Key Reagents | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Indole-Thiadiazole Hybrid | Ethyl 1H-indole-5-carboxylate | 1. Hydrazine hydrate 2. Lawesson's reagent 3. Substituted aryl aldehydes | 5-(1H-indol-5-yl)-2-(aryl)-1,3,4-thiadiazole | d-nb.info |

| Indole-Thiadiazole Hybrid | 1H-indole-5-carbohydrazide | 1. Aryl isothiocyanates 2. H₂SO₄ (cyclization) | N-aryl-5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine | |

| Indole-Thiadiazole Hybrid | Indole-3-carbohydrazide | 1. Carbon disulfide, KOH 2. Hydrazine hydrate 3. Substituted aldehydes, I₂/K₂CO₃ | Indole based thiadiazole derivatives | mdpi.com |

Conjugation with Other Biologically Relevant Scaffolds

Schiff Base Derivatives

The synthesis of Schiff base derivatives from a thiadiazole core introduces an azomethine group (-C=N-), which is significant for its electronic properties and ability to form metal complexes. These derivatives are typically synthesized through the condensation reaction of an amino-thiadiazole with various aldehydes or ketones. amrita.edu For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be reacted with different aromatic aldehydes, often in a solvent like ethanol with a few drops of glacial acetic acid as a catalyst, to yield the corresponding Schiff bases. eurjchem.com

The synthesis can be adapted to create more complex structures, such as bis-Schiff bases. One pathway involves synthesizing a bis-thiadiazole diamine, which is then reacted with aldehydes to form the final bis-imines. The structures of these compounds are confirmed by spectroscopic methods including FT-IR, which clearly shows the C=N stretching vibration of the imine group, and NMR spectroscopy. eurjchem.com The incorporation of the Schiff base moiety enhances the planarity and electronic conjugation of the molecule.

Table 2: Synthesis of Thiadiazole Schiff Base Derivatives

| Thiadiazole Precursor | Reactant | Reaction Condition | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| 5-phenyl substituted, 2-amino 1,3,4-thiadiazole (B1197879) | Various aldehydes | Condensation | Schiff Base | amrita.edu |

| 5-Mercapto-1,3,4-thiadiazol-2-yl amine | Aromatic aldehydes | Reflux in ethanol with glacial acetic acid | Schiff Base | |

| 5-styryl-1,3,4-thiadiazol-2-amine | Substituted acetophenones | Ethanol (catalytic) | Schiff Base | eurjchem.com |

Carboxamide Derivatives

Carboxamide derivatives are of significant interest due to the presence of the amide functional group, which can form crucial hydrogen bonding interactions with biological targets. nih.gov The synthesis of thiadiazole carboxamides can be approached in several ways. One method involves converting the ester group of a precursor like ethyl 1,2,3-thiadiazole-5-carboxylate into a carbohydrazide, which can then be coupled with a carboxylic acid or reacted with other reagents to form the final amide.

A more direct approach is the condensation of a thiadiazole carboxylic acid with a corresponding aniline (B41778) or amine. nih.gov However, the instability of some thiadiazole carboxylic acids, which can undergo spontaneous decarboxylation, may necessitate alternative strategies. nih.gov For example, 1,3,4-thiadiazole carboxamide derivatives have been synthesized via the direct condensation of a lithium salt of the thiadiazole with an appropriate aniline. nih.gov Another powerful method is the multi-component Ugi reaction, which allows for the one-pot synthesis of complex carboxamide derivatives under green conditions by combining an isocyanide, a carboxylic acid (the thiadiazole moiety), an amine, and a carbonyl compound. mdpi.com These synthetic routes provide access to a diverse library of thiadiazole carboxamides with various substituents.

Table 3: Synthetic Approaches for Thiadiazole Carboxamides

| Thiadiazole Precursor | Key Reagents/Reaction Type | Derivative Type | Reference |

|---|---|---|---|

| Lithium salt of 1,3,4-thiadiazole-2-carboxylic acid | Condensation with corresponding aniline | 1,3,4-Thiadiazole carboxamide | nih.gov |

| 1,2,3-Thiadiazole carboxylic acid | Ugi four-component reaction | 1,2,3-Thiadiazole containing carboxamide | mdpi.com |

| 5-hydroxy-1,2,3-triazole-4-carboxamide | Glycosylation | 1,2,3-triazole carboxamide nucleosides | nih.gov |

Organometallic Derivatives (e.g., Organotin Compounds)

The integration of organometallic moieties, particularly organotin(IV) complexes, with the thiadiazole scaffold has led to the development of novel compounds with unique structural and electronic properties. nih.gov These derivatives are generally synthesized by reacting a thiadiazole carboxylate salt with an organotin halide, such as R₃SnCl or R₂SnCl₂. nih.govorientjchem.org

For example, a series of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo d-nb.infonih.govnih.govthiadiazole-7-carboxylates have been successfully synthesized and characterized. nih.gov The reaction typically involves the sodium or potassium salt of the corresponding thiadiazole carboxylic acid and a di- or triorganotin(IV) chloride. orientjchem.org The resulting structures can vary from tetrahedral monomers to polymeric chains with trigonal bipyramidal or octahedral geometries around the tin atom, depending on the nature of the organic groups attached to the tin and the potential for intermolecular coordination. nih.govnih.gov The characterization of these organometallic derivatives relies heavily on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), IR spectroscopy, and, for definitive structural elucidation, single-crystal X-ray diffraction. nih.gov The crystal structure of a dimeric complex, {[(BTHCO₂)SnEt₂]₂O}₂ (where BTH is benzo d-nb.infonih.govnih.govthiadiazol-7-yl), has been confirmed by X-ray crystallography. nih.gov

Table 4: Examples of Organotin-Thiadiazole Derivatives

| Thiadiazole Scaffold | Organotin Reagent | Resulting Compound Type | Geometry (Example) | Reference |

|---|---|---|---|---|

| 4-methyl-1,2,3-thiadiazole-5-carboxylate | Triorganotin halides (e.g., triethyltin (B1234975) chloride) | Triorganotin 4-methyl-1,2,3-thiadiazole-5-carboxylate | N/A | nih.gov |

| Benzo d-nb.infonih.govnih.govthiadiazole-7-carboxylate | Triorganotin halides | Triorganotin benzo d-nb.infonih.govnih.govthiadiazole-7-carboxylate | N/A | mdpi.comnih.gov |

| Benzo d-nb.infonih.govnih.govthiadiazole-7-carboxylate | Diethyltin dichloride | {[(BTHCO₂)SnEt₂]₂O}₂ | Dimeric complex | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 1,2,3-thiadiazole-5-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum for this compound would show three distinct sets of signals corresponding to the thiadiazole ring proton and the ethyl ester group.

Thiadiazole Proton (H-4): A single proton is attached to the C4 carbon of the thiadiazole ring. This proton is expected to appear as a singlet in the downfield region of the spectrum, typically estimated to be around 8.5-9.0 ppm. Its deshielded nature is due to the aromaticity of the heterocyclic ring and the electron-withdrawing effect of the adjacent ester group.

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two signals. A quartet is expected for the methylene (B1212753) (-OCH₂) protons, likely appearing around 4.4-4.6 ppm. The splitting into a quartet is due to coupling with the three adjacent methyl protons. The methyl (-CH₃) protons are expected to appear as a triplet around 1.4-1.6 ppm, resulting from coupling with the two methylene protons. The typical coupling constant (J-value) for ethyl groups is approximately 7.1 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet (s) | 1H | H-4 (Thiadiazole ring) |

| ~4.5 | Quartet (q) | 2H | -OCH₂ CH₃ (Ethyl) |

| ~1.5 | Triplet (t) | 3H | -OCH₂CH₃ (Ethyl) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are anticipated.

Thiadiazole Carbons (C4 & C5): The two carbons of the thiadiazole ring are in different electronic environments. The C5 carbon, directly attached to the electron-withdrawing carboxylate group, is expected to be significantly downfield, estimated in the 160-165 ppm range. The C4 carbon, bonded to hydrogen, would likely appear more upfield, around 135-140 ppm.

Carbonyl Carbon (-COO-): The carbonyl carbon of the ester is highly deshielded and is predicted to have a chemical shift in the range of 158-162 ppm.

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is expected around 62-64 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield signal, around 14-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C5 (Thiadiazole ring) |

| ~160 | -C OO- (Carbonyl) |

| ~138 | C4 (Thiadiazole ring) |

| ~63 | -OC H₂CH₃ (Ethyl) |

| ~14 | -OCH₂C H₃ (Ethyl) |

2D NMR techniques are crucial for confirming the assignments made in 1D spectra by revealing correlations between nuclei. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, the only expected cross-peak would be between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps proton signals to the carbon signals they are directly attached to (one-bond ¹H-¹³C correlations). Expected correlations would be between the H-4 singlet and the C4 carbon, the -OCH₂- quartet and its carbon, and the -OCH₃- triplet and its carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, showing correlations between protons and carbons over two or three bonds. It is instrumental in piecing together molecular fragments. Key expected correlations include:

The H-4 proton correlating to the C5 carbon (a two-bond correlation) and the ester carbonyl carbon (a three-bond correlation).

The methylene (-OCH₂) protons correlating to the ester carbonyl carbon (two bonds) and the ethyl's methyl carbon (three bonds). This confirms the structure of the ethyl ester fragment and its attachment to the thiadiazole ring. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

HRMS is used to determine the elemental formula of a compound with extremely high accuracy. For this compound (C₅H₆N₂O₂S), the calculated exact mass of the neutral molecule is 158.0150. In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₇N₂O₂S⁺ | 159.0223 |

The experimental observation of an ion at m/z 159.0223 would confirm the elemental composition of the molecule, distinguishing it from any other isomers or compounds with the same nominal mass. This technique has been successfully applied to characterize various thiadiazole derivatives. nih.gov

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to produce a characteristic pattern that helps in structural elucidation. Studies on various 1,2,3-thiadiazole (B1210528) derivatives have established a highly characteristic primary fragmentation pathway. rsc.orgnih.gov

Primary Fragmentation (Loss of N₂): The most significant and diagnostic fragmentation of the 1,2,3-thiadiazole ring is the facile elimination of a neutral nitrogen molecule (N₂), corresponding to a loss of 28.0061 Da. rsc.orgresearchgate.net This fragmentation is a hallmark of this specific heterocycle and is a key feature used to distinguish it from its isomers. nih.gov

Subsequent Fragmentations: Following the loss of nitrogen, the resulting fragment ion would undergo further decomposition, primarily involving the ethyl ester side chain. This could include the loss of ethylene (B1197577) (C₂H₄, 28.0313 Da) or an ethoxy radical (•OC₂H₅, 45.0340 Da).

Table 4: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |

| 159.0223 | 131.0162 | N₂ | Loss of nitrogen from the thiadiazole ring |

| 131.0162 | 102.9847 | C₂H₄ | Loss of ethylene from the ethyl group |

This predictable fragmentation pattern provides strong evidence for the presence of the 1,2,3-thiadiazole core and is a powerful tool for its identification in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of this method relies on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).

C=O Stretching: A strong absorption band typically appears in the region of 1700-1750 cm⁻¹ for the carbonyl group of the ethyl ester.

C-O Stretching: Bands corresponding to the C-O single bonds of the ester group would be expected in the 1000-1300 cm⁻¹ region.

C-H Stretching: Absorptions from the ethyl group's C-H bonds would be observed around 2850-3000 cm⁻¹.

Thiadiazole Ring Vibrations: The vibrations of the C=N and N=N bonds within the thiadiazole ring would produce characteristic signals, often in the 1400-1650 cm⁻¹ range. The C-S bond vibration would appear at a lower frequency.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. While numerous studies have successfully used this technique to characterize derivatives of 1,2,3-thiadiazole and other isomers, specific crystallographic data for the parent this compound are not available in published crystallographic databases.

Should such data become available, it would be presented in a standardized format, as shown in the hypothetical table below, detailing the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data Table (Note: This table is for illustrative purposes only as experimental data is not available.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elemental Analysis (CHN/CHNS) for Compositional Verification

Elemental analysis is a crucial quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is vital for verifying the empirical formula and assessing the purity of the synthesized compound.

The theoretical composition of this compound (C₅H₆N₂O₂S) is calculated based on its molecular weight of 158.18 g/mol . lookchem.com3wpharm.com Experimental values are obtained from specialized analytical instruments. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. While specific experimental reports for this compound are not cited in the available literature, the data would be presented as follows.

Elemental Analysis Data Table for C₅H₆N₂O₂S

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 37.96 | Data not available |

| Hydrogen (H) | 3.82 | Data not available |

| Nitrogen (N) | 17.71 | Data not available |

| Sulfur (S) | 20.27 | Data not available |

Computational Chemistry and Theoretical Investigations of Ethyl 1,2,3 Thiadiazole 5 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For thiadiazole systems, DFT studies are crucial for understanding their structure and stability. Calculations on related thiadiazole derivatives show that the 1,2,3-thiadiazole (B1210528) ring has a polarized electronic structure due to the electron-withdrawing nature of the nitrogen atoms and the electron-donating sulfur atom. The introduction of an ethyl carboxylate group at the 5-position further influences this electronic distribution.

DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic energies. nih.gov For Ethyl 1,2,3-thiadiazole-5-carboxylate, DFT analysis would likely reveal that the electron-withdrawing carboxylate group decreases the electron density on the thiadiazole ring, potentially influencing its reactivity towards nucleophiles. The calculated HOMO-LUMO energy gap from DFT studies provides a measure of the molecule's chemical stability and reactivity. nih.gov

Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds This table illustrates typical parameters used in DFT studies of heterocyclic systems, which would be applicable to this compound.

| Parameter | Description | Typical Value/Method | Reference |

| Functional | Approximates the exchange-correlation energy | B3LYP | nih.gov |

| Basis Set | Set of functions used to build molecular orbitals | 6-31G(d,p) | nih.gov |

| Calculated Property | The output of the computational analysis | Optimized Geometry, HOMO/LUMO Energies, Molecular Electrostatic Potential | nih.gov |

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter that correlates with the molecule's stability; a larger gap implies higher stability and lower reactivity. nih.gov

For the parent 1,2,3-thiadiazole, the π electron density is highest at the sulfur atom, followed by the nitrogen atoms, while the carbon atoms have the least electron density. chemicalbook.com This makes the carbon atoms susceptible to nucleophilic attack. chemicalbook.com In this compound, the distribution of HOMO and LUMO would be influenced by the ethyl ester group. The analysis would likely show the HOMO localized over the thiadiazole ring, particularly the sulfur atom, and the LUMO centered more towards the electron-deficient carbon atoms and the carboxylate group.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and its dynamic interactions with a target receptor. In drug discovery research, MD simulations are performed on ligand-protein complexes to assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov For example, simulations can confirm whether key hydrogen bonds and hydrophobic interactions are maintained over the simulation period, thus validating the docking results. nih.gov An MD simulation of this compound bound to a hypothetical enzyme would reveal the stability of the complex and the specific atomic interactions that contribute to binding affinity.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related analogues, researchers can identify key structural motifs responsible for a desired effect. For thiadiazole derivatives, SAR studies have been instrumental in optimizing their potency as inhibitors of various enzymes. nih.gov

For this compound, an SAR study would involve creating derivatives with modifications at various positions. For instance, changing the ester to an amide or altering the alkyl group of the ester could significantly impact activity. Predictive analytics and quantitative structure-activity relationship (QSAR) models can then be built using the generated data to forecast the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Molecular Docking and Ligand-Receptor Interaction Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.gov Docking studies on various thiadiazole derivatives have successfully predicted their binding modes within the active sites of enzymes like EGFR Tyrosine Kinase, α-glucosidase, and matrix metalloproteinase-9 (MMP-9). nih.govnih.govnih.gov

A docking study of this compound into a specific protein target would predict its binding energy and interaction profile. Key interactions often involve hydrogen bonds with polar residues and hydrophobic interactions. The nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors, playing a crucial role in anchoring the ligand within the receptor's active site. nih.gov

Table 2: Common Interactions Predicted by Molecular Docking for Thiadiazole Derivatives This table summarizes the types of interactions frequently observed in docking studies of thiadiazole compounds with protein targets.

| Interaction Type | Involved Moiety on Thiadiazole Ligand | Interacting Partner on Protein | Reference |

| Hydrogen Bonding | Thiadiazole Nitrogen Atoms, Amide/Ester Carbonyl Oxygen | Amino Acid Residues (e.g., Asp, Glu, Ser) | nih.govnih.gov |

| π-π Stacking | Thiadiazole Ring, Phenyl Rings | Aromatic Amino Acid Residues (e.g., Phe, Tyr, Trp) | nih.gov |

| Metal Chelation | Thiadiazole Nitrogen Atoms | Metal ions in active site (e.g., Zn²⁺) | nih.gov |

| Hydrophobic Interactions | Alkyl/Aryl Substituents | Nonpolar Amino Acid Residues (e.g., Leu, Val, Ala) | nih.gov |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug development. These computational models assess the "drug-likeness" of a compound before costly synthesis and testing. For novel 1,3,4-thiadiazole (B1197879) derivatives, ADME/T (Toxicity) analyses have been performed to evaluate their potential behavior within the human body. nih.gov

For this compound, various physicochemical properties that influence ADME can be calculated, such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are used in models like Lipinski's Rule of Five to predict oral bioavailability. Predictive models can also forecast metabolic stability, potential for inhibiting cytochrome P450 enzymes, and other properties crucial for a compound's success as a therapeutic agent.

Strategic Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The distinct chemical nature of ethyl 1,2,3-thiadiazole-5-carboxylate makes it a highly versatile intermediate in organic synthesis. The thiadiazole ring can undergo several transformations, allowing chemists to access a wide array of other molecules.

One of the most fundamental methods for creating the 1,2,3-thiadiazole (B1210528) core is the Hurd-Mori reaction, where hydrazones are treated with thionyl chloride. mdpi.com Once formed, this compound can be used as a precursor for numerous other compounds. For instance, it can be readily hydrolyzed to its corresponding carboxylic acid. chemicalbook.com

A particularly notable transformation is its reaction with strong bases, such as organolithium compounds. This treatment causes the thiadiazole ring to cleave, releasing nitrogen gas and forming an alkali-metal alkynethiolate. This reactive intermediate can then be trapped with various electrophiles, like alkyl halides, to generate 1-alkynyl thioethers, a class of compounds that are otherwise challenging to synthesize. cdnsciencepub.com

Furthermore, the ester group can be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). This hydrazide derivative is itself a useful intermediate, serving as a building block for constructing larger heterocyclic systems. For example, it can be reacted with isothiocyanates and subsequently cyclized to form substituted 1,2,4-triazoles, which are prominent scaffolds in medicinal chemistry. mdpi.com

Table 1: Key Synthetic Transformations This table is interactive. Click on the headers to sort.

| Starting Material | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Hydrazone Precursor | Thionyl Chloride (SOCl₂) | This compound | Core scaffold synthesis (Hurd-Mori reaction) | mdpi.com |

| This compound | Strong Base (e.g., n-BuLi), then Alkyl Halide | 1-Alkynyl thioether | Access to valuable sulfur-containing alkynes | cdnsciencepub.com |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 1,2,3-Thiadiazole-5-carbohydrazide | Intermediate for further heterocycle synthesis | mdpi.com |

| 1,2,3-Thiadiazole-5-carbohydrazide | Isothiocyanate, then Base | Substituted 1,2,4-triazole (B32235) | Construction of pharmaceutical scaffolds | mdpi.com |

Synthesis of Agrochemically Relevant Compounds

The 1,2,3-thiadiazole ring is a key feature in several compounds developed for agriculture. This compound serves as an important intermediate for producing these agrochemicals, which are primarily aimed at crop protection.

A significant application is in the development of "plant activators." These are compounds that induce systemic acquired resistance (SAR) in plants, effectively boosting the plant's own immune system against a wide range of pathogens. nih.gov Derivatives of 1,2,3-thiadiazole carboxylates have been shown to be effective plant activators, providing protection against various fungal and bacterial diseases. mdpi.com Research has demonstrated that certain 1,2,3-thiadiazole derivatives provide excellent inhibition against diseases caused by pathogens like M. melonis and C. cassiicola. mdpi.com

Additionally, the scaffold is used to synthesize potent fungicides. Studies on organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylate, a closely related structure, have revealed high antifungal efficacy against significant agricultural pests such as P. piricola and Gibberella zeae. mdpi.com

Table 2: Applications in Agrochemical Development This table is interactive. Click on the headers to sort.

| Application Area | Target Pathogen/Effect | Example Derivative Class | Reference |

|---|---|---|---|

| Plant Activation | Induces Systemic Acquired Resistance (SAR) | Carboxylate derivatives | mdpi.comnih.gov |

| Fungicidal Activity | Magnaporthe melonis | Thiadiazole derivatives | mdpi.com |

| Fungicidal Activity | Corynespora cassiicola | Thiadiazole derivatives | mdpi.com |

| Fungicidal Activity | Physalospora piricola | Organotin carboxylates | mdpi.com |

| Fungicidal Activity | Gibberella zeae | Organotin carboxylates | mdpi.com |

Building Block for Pharmaceutical Scaffolds

In medicinal chemistry, the thiadiazole ring is recognized as a "privileged scaffold." Its presence in a molecule can confer desirable pharmacological properties. Thiadiazoles are often used as bioisosteres of other rings like pyrimidines or oxadiazoles, and the sulfur atom can enhance a molecule's liposolubility, which helps it cross biological membranes and interact with targets inside cells. nih.govisres.org

This compound is a valuable starting point for creating these pharmaceutical scaffolds. The 1,2,3-thiadiazole moiety is associated with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. For example, derivatives have been synthesized and investigated as potential c-Met kinase inhibitors for cancer therapy, highlighting the scaffold's relevance in oncology research. nih.govtandfonline.com

The synthetic versatility of this compound allows for its incorporation into a variety of larger, more complex molecules. As mentioned, it can be converted into hydrazides, which are then used to build fused heterocyclic systems like 1,2,4-triazolo mdpi.comcdnsciencepub.comthiadiazoles, a class known for broad-spectrum antifungal activity. mdpi.com

Table 3: Relevance in Pharmaceutical Synthesis This table is interactive. Click on the headers to sort.

| Therapeutic Area | Rationale / Target | Synthetic Pathway | Reference |

|---|---|---|---|

| Anticancer | Inhibition of protein kinases (e.g., c-Met) | Incorporation into larger inhibitor molecules | nih.govtandfonline.com |

| Antifungal | General antimicrobial properties | Derivatization into fused heterocycles (e.g., triazolo-thiadiazoles) | mdpi.com |

| Antimicrobial | Broad-spectrum activity | Synthesis of hydrazide-hydrazone derivatives | mdpi.com |

| General Drug Discovery | Bioisosteric replacement, improved liposolubility | Use as a core building block | nih.govisres.org |

Precursor for Advanced Functional Materials

The applications of thiadiazoles extend beyond biology into the realm of materials science. The unique electronic properties and reactivity of the thiadiazole ring make it a candidate for constructing functional molecular materials with specific optical or electronic characteristics. isres.orgnih.gov

While direct applications of this compound in this area are emerging, the reactivity of the general 1,2,3-thiadiazole class points to significant potential. The ability of the thiadiazole ring to be chemically modified, for example by oxidation of the sulfur atom to an S,S-dioxide, allows for fine-tuning of the molecule's electronic properties. nih.gov These modified heterocycles and their corresponding radical anions are of interest for creating materials with novel conductive or magnetic behavior. nih.gov

Furthermore, rhodium-catalyzed denitrogenation reactions of related 1,2,3-thiadiazole carboxylates have been used to synthesize highly substituted thiophenes. Thiophenes are the fundamental repeating units in polythiophenes, a major class of conducting polymers used in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability to generate functionalized thiophene (B33073) precursors from a thiadiazole starting material opens a pathway to new and advanced polymer-based materials.

Table 4: Potential in Functional Material Synthesis This table is interactive. Click on the headers to sort.

| Material Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Conducting Polymers | Denitrogenative cyclization to form thiophene monomers | Organic electronics, sensors, OLEDs | isres.org |

| Novel Heterocycles | Oxidation to S,S-dioxides | Molecular conductors, magnetic materials | nih.gov |

| Organometallic Materials | Formation of ligands for coordination chemistry | Catalysis, functional coordination polymers | isres.org |

Future Perspectives and Emerging Research Avenues for Ethyl 1,2,3 Thiadiazole 5 Carboxylate

Development of Novel Catalytic Systems for Synthesis

The traditional synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, often relies on stoichiometric reagents like thionyl chloride and can require harsh conditions. cdnsciencepub.comthieme-connect.de The future of synthesis is moving towards greener, more efficient catalytic systems that offer improved yields, milder reaction conditions, and enhanced sustainability.

Emerging research focuses on several key areas:

Homogeneous Catalysis: While less common for the initial ring formation, transition-metal catalysts are being explored for post-synthetic modifications of the thiadiazole ring.

Heterogeneous Catalysis: A significant area of development involves solid-supported catalysts that can be easily recovered and reused, simplifying purification and reducing waste. For instance, research on related thiadiazole syntheses has shown the efficacy of vanadium oxide loaded on fluorapatite (B74983) as a robust and reusable catalyst for multicomponent reactions, achieving high yields in short reaction times under mild, solvent-based conditions. researchgate.net The development of similar heterogeneous catalysts specifically for the Hurd-Mori cyclization or related pathways could represent a significant manufacturing improvement.